molecular formula C18H20N4O2 B2369910 4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1645391-19-0

4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide

Cat. No.: B2369910
CAS No.: 1645391-19-0
M. Wt: 324.384
InChI Key: IKNUFMPWWUWOEX-UHFFFAOYSA-N
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Description

4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of cyanoacetamides often employs solvent-free reactions due to their cost-effectiveness and simplicity. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C can yield cyanoacetanilide derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .

Scientific Research Applications

4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities. Its dual cyano and amide functionalities make it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

4-cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-10-13-6-8-15(9-7-13)18(24)21-12-17(23)22-16(11-20)14-4-2-1-3-5-14/h6-9,14,16H,1-5,12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNUFMPWWUWOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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